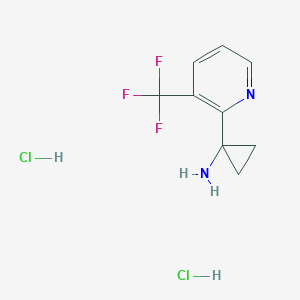
Duloxetine IMpurity 19
説明
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for treating depression, anxiety disorder, and pain . Impurities in Duloxetine could arise during the manufacturing process or over time due to degradation . One such impurity is Duloxetine Impurity A, also known as (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine .
Synthesis Analysis
The synthesis of Duloxetine and its impurities involves complex chemical reactions . The process-related impurities associated with the synthesis of Duloxetine HCl active pharmaceutical ingredient have been characterized using techniques like H-NMR, C-NMR, IR, Mass Spectroscopy, and High Resolution Mass Spectroscopy .Molecular Structure Analysis
The molecular structure of Duloxetine and its impurities can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of Duloxetine has been reported .Chemical Reactions Analysis
The chemical reactions involved in the formation of Duloxetine and its impurities are complex and require careful analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of Duloxetine and its impurities can be determined using various analytical techniques . For example, Duloxetine Impurity A is stored at a temperature of 2-8°C .科学的研究の応用
Chemometric Analysis for Quantitative Determination
A study by Anwar et al. (2020) presented a chemometric analysis for the quantitative determination of Duloxetine Hydrochloride in the presence of its toxic impurity 1-naphthol. They used multivariate calibration chemometric methods, including Classical Least Squares (CLS), Partial Least-Squares (PLS), and linear support vector regression (SVR), with UV spectral data. These methods were successful in determining Duloxetine in the presence of small levels of its toxic impurity with good accuracy and selectivity, suitable for routine analysis of the drug in bulk and pharmaceutical dosage forms (Anwar et al., 2020).
Spectrophotometric Methods for Quantitative Analysis
Naguib et al. (2020) developed three spectrophotometric methods for the analysis of Duloxetine Hydrochloride in the presence of its potential toxic impurity 1-Naphthol. These methods included the first derivative of the ratio spectra spectrophotometric method, the dual wavelength method, and the mean centering of ratio spectra spectrophotometric method. The methods were validated and found suitable for routine quality control analysis of Duloxetine in bulk and pharmaceutical formulations in the presence of its potential impurity 1-Naphthol (Naguib et al., 2020).
High-Performance Thin-Layer Chromatography
Abdelhamid et al. (2020) established a high-performance thin-layer chromatography (HPTLC) method for the simultaneous separation and quantification of Duloxetine Hydrochloride and 1-naphthol in their binary mixture and pharmaceutical formulation. This method was validated and indicated suitability for the quality control analysis of the proposed mixture, showing higher sensitivity compared to previously published TLC methods (Abdelhamid et al., 2020).
作用機序
Target of Action
Duloxetine, the parent compound of Duloxetine Impurity 19, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . The primary targets of Duloxetine are the serotonin and norepinephrine transporters, which play a crucial role in mood regulation and pain perception.
Mode of Action
Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission, which is associated with mood elevation and pain relief
Biochemical Pathways
Duloxetine is extensively metabolized to numerous metabolites primarily excreted into the urine in the conjugated form . The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation
Pharmacokinetics
The elimination half-life of Duloxetine is approximately 10-12 hours and the volume of distribution is approximately 1640 L . Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . It is metabolized by two P450 isozymes, CYP2D6 and CYP1A2
Result of Action
The result of Duloxetine’s action is an increased threshold of activation necessary to transmit painful stimuli to the brain and effective relief of pain, particularly in neuropathic pain . It is also used for the treatment of major depressive disorder, generalized anxiety disorder, and stress incontinence
Action Environment
The action of Duloxetine can be influenced by various environmental factors. For instance, the presence of CYP1A2 inhibitors can increase Duloxetine exposure to a clinically significant degree . In addition, smoking is associated with a 30% decrease in Duloxetine concentration
Safety and Hazards
特性
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLSFQJZSADFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Duloxetine IMpurity 19 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




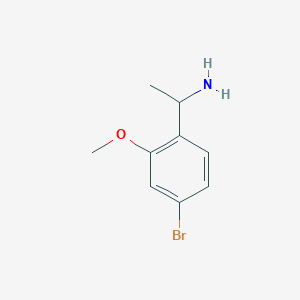
![3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3101014.png)


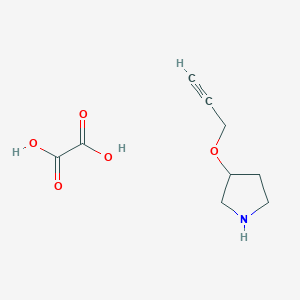
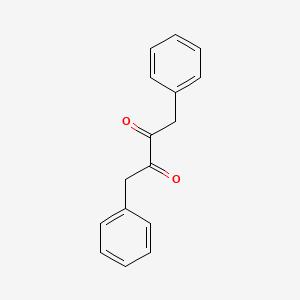
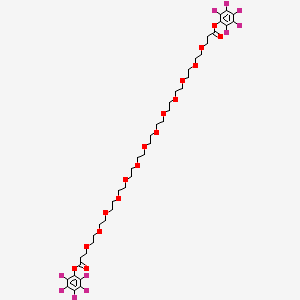

![6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B3101072.png)
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)
![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101095.png)
